3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate

Description

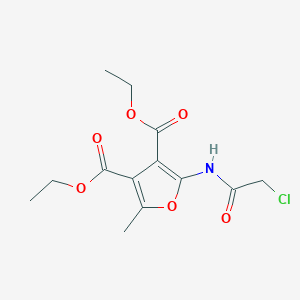

3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate is a furan-based dicarboxylate derivative featuring a chloroacetamido substituent at the 2-position and a methyl group at the 5-position of the furan ring. This compound is structurally related to intermediates in heterocyclic chemistry, particularly in the synthesis of fused-ring systems like furopyrimidinones or iminophosphoranes.

Properties

IUPAC Name |

diethyl 2-[(2-chloroacetyl)amino]-5-methylfuran-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO6/c1-4-19-12(17)9-7(3)21-11(15-8(16)6-14)10(9)13(18)20-5-2/h4-6H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABPNDAGHIZIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1C(=O)OCC)NC(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route includes the reaction of 2,5-dimethylfuran with chloroacetyl chloride in the presence of a base, followed by esterification with ethanol to introduce the ethyl groups.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure high purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the furan ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylate groups.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduction of the carboxylate groups can result in the formation of corresponding alcohols or aldehydes.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate is a complex organic compound featuring a furan structure and multiple functional groups. It has diethyl ester groups, a chloroacetamido moiety, and carboxylate functionalities. The molecular formula is C13H16ClNO6, and the molecular weight is approximately 305.72 g/mol. This compound is considered for applications in medicinal chemistry and as an intermediate in organic synthesis.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its functional groups:

- Diethyl ester groups undergo hydrolysis or transesterification reactions.

- Chloroacetamido moiety enables amido alkylation or nucleophilic substitution.

- Carboxylate functionalities participate in esterification or salt formation.

Potential Applications

this compound has potential applications in:

- Medicinal Chemistry: Due to its structural features, it may be a valuable building block in synthesizing bioactive molecules.

- Organic Synthesis: It serves as a versatile intermediate for creating complex organic compounds with diverse applications.

Structural Analogues

Several compounds share structural similarities with this compound:

- Diethyl 2-methylfuran-3,4-dicarboxylate has a similar furan ring and diethyl esters but lacks the chloroacetamido group. It has a simpler structure.

- 5-Methylfuran-3-carboxylic acid contains a carboxylic acid group. It is more polar and has potential for different biological activity.

- Ethyl 2-(2-chloroacetamido)-5-methylfuran-3-carboxylate has a similar core structure but fewer ester groups, leading to a different reactivity profile.

Mechanism of Action

The mechanism by which 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Differences :

- Replaces the chloroacetamido group with an amino substituent. Synthesis: Synthesized directly from ethyl cyanoacetate and ethyl 2-chloroacetoacetate . Reactivity: The amino group enables reactions with electrophiles, such as triphenylphosphine and hexachloroethane, to form iminophosphoranes (Staudinger-type intermediates) . Physical Properties: Melting point of 85–86°C, higher than expected for the chloroacetamido derivative due to hydrogen bonding in the amino group . Applications: A versatile intermediate for synthesizing fused heterocycles, such as furo[2,3-d]pyrimidinones .

Diethyl 2-Methyl-5-[(triphenylphosphoranylidene)amino]-furan-3,4-dicarboxylate

Structural Differences: Features an iminophosphorane group (P=N) at the 5-position, replacing the methyl group. Synthesis: Derived from the amino precursor via reaction with triphenylphosphine and hexachloroethane . Reactivity: The iminophosphorane group participates in Staudinger reactions or serves as a ligand in metal complexes. Applications: Used in the preparation of azaheterocycles and as a building block in organometallic chemistry .

Ethyl 5-Amino-4-(ethoxycarbonyl)-2-methylfuran-3-carboxylate

Structural Differences: Isomeric variation in substituent positions. Reactivity: Similar amino group reactivity but altered regiochemistry may influence reaction pathways.

Availability and Commercial Status

- The target compound is listed as discontinued by CymitQuimica across all quantities .

- Its precursor, diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, remains available from suppliers like LEAP Chem Co., Ltd. .

Table 1: Comparison of Key Compounds

Biological Activity

3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate (CAS Number: 851208-03-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, and provides a summary of relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H16ClN O6

- Molecular Weight : 305.72 g/mol

- CAS Number : 851208-03-2

Structural Features

The compound contains a furan ring substituted at positions 3 and 4 with ethyl groups and at position 2 with a chloroacetamido group. The presence of carboxylate groups contributes to its potential reactivity and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of furan compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully elucidated; however, its structural analogs have been reported to possess notable antibacterial effects against various pathogens.

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound Name | Target Bacteria | Activity (MIC) |

|---|---|---|

| Furan Derivative A | Staphylococcus aureus | 10 µg/mL |

| Furan Derivative B | Escherichia coli | 15 µg/mL |

| This compound | TBD | TBD |

Anticancer Activity

In recent studies focusing on the anticancer properties of similar compounds, it has been observed that modifications to the furan structure can enhance selectivity towards cancer cells. In particular, compounds with chloroacetamido groups have shown promising results in inhibiting cancer cell proliferation.

Case Studies

- In Vitro Studies : A study on related furan derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.

- Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to key enzymes involved in cancer metabolism, suggesting a potential mechanism for their anticancer activity.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific kinases involved in tumor growth.

- Cell Membrane Disruption : Antimicrobial activity may arise from the disruption of bacterial cell membranes.

Selectivity Index

The selectivity index (SI) is an important measure when evaluating the therapeutic potential of anticancer agents. Preliminary data suggest that derivatives exhibit high SI values, indicating preferential toxicity towards cancer cells over normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.